molecular formula C15H16N2O2 B13232508 3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13232508
M. Wt: 256.30 g/mol
InChI Key: UVNWGAPAOXBGQO-UHFFFAOYSA-N
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Description

3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzaldehyde with piperidine derivatives under controlled conditions to form the piperidine ring. The nitrile group is introduced through subsequent reactions involving cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring and piperidine moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: shares similarities with other piperidine derivatives and nitrile-containing compounds.

    Phenylpiperazines: Compounds containing a phenyl group attached to a piperazine ring.

    Phenylpyrroles: Compounds with a benzene ring linked to a pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a piperidine ring with a nitrile group and a methyl-substituted phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O2/c1-11-4-2-5-12(10-11)17-9-3-6-13(15(17)19)14(18)7-8-16/h2,4-5,10,13H,3,6-7,9H2,1H3

InChI Key

UVNWGAPAOXBGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

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